![molecular formula C9H16N2O B1324301 3,9-Diazaspiro[5.5]undecan-2-one CAS No. 867006-20-0](/img/structure/B1324301.png)

3,9-Diazaspiro[5.5]undecan-2-one

Descripción general

Descripción

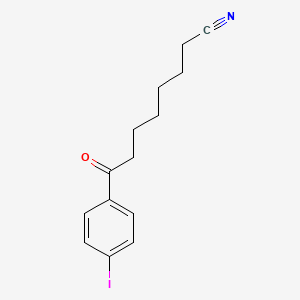

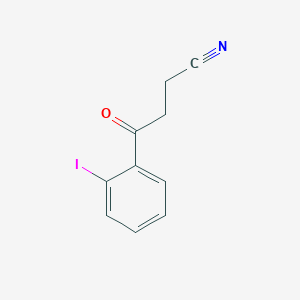

3,9-Diazaspiro[5.5]undecan-2-one is a heterocyclic organic compound . It has a molecular weight of 170.21 . The IUPAC name for this compound is 1-oxa-3,9-diazaspiro[5.5]undecan-2-one .

Synthesis Analysis

The synthesis of 3,9-Diazaspiro[5.5]undecan-2-one involves various strategies. One approach involves the Michael addition of a lithium enolate . Another approach involves the replacement of the cyclic carbamate in the 1-oxa-3,9-diazaspiro[5.5]undecan-2-one template .Molecular Structure Analysis

The molecular structure of 3,9-Diazaspiro[5.5]undecan-2-one is represented by the InChI code: 1S/C8H14N2O2/c11-7-10-6-3-8(12-7)1-4-9-5-2-8/h9H,1-6H2,(H,10,11) .Physical And Chemical Properties Analysis

3,9-Diazaspiro[5.5]undecan-2-one is a solid substance with a melting point of 175-176 degrees Celsius .Aplicaciones Científicas De Investigación

1. Dengue Virus Type 2 Infection Treatment

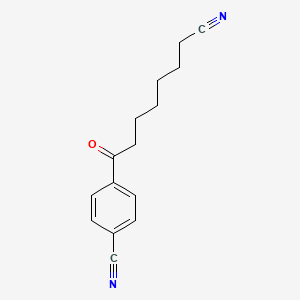

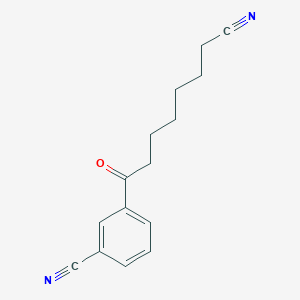

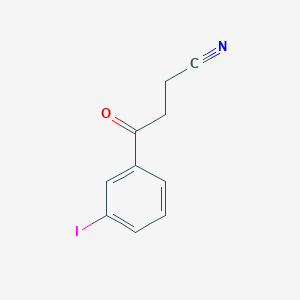

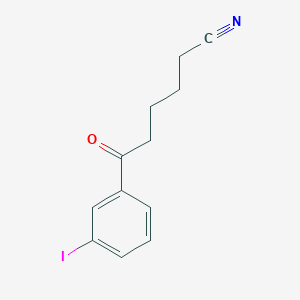

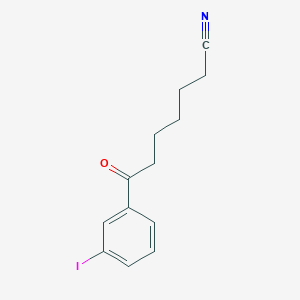

- Application Summary: 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives have been reported to inhibit dengue virus type 2 (DENV2). This is significant as dengue virus poses a serious worldwide health threat with up to 400 million infections occurring annually in over 100 countries .

- Methods of Application: The compounds were designed and their inhibitory activity was tested in a cell-based assay .

- Results: Compounds with substitutions featuring 2-methylbenzyl (SPO-6, EC50 = 11.43 ± 0.87 μM), 4-bromobenzyl (SPO-7, EC50 = 14.15 ± 0.50 μM), and 4-cyanobenzyl (SPO-13, EC50 = 20.77 ± 1.92 μM) groups were found to be potent against DENV2 .

2. γ-Aminobutyric Acid Type A Receptor Antagonists

- Application Summary: 3,9-Diazaspiro[5.5]undecan-2-one-based compounds have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists showing low cellular membrane permeability .

- Methods of Application: The compounds were synthesized and their binding affinity was tested .

- Results: The structurally simplified m-methylphenyl analog 1e displayed binding affinity in the high-nanomolar range (Ki = 180 nM) and was superior to 2027 and 018 regarding selectivity for the extrasynaptic α4βδ subtype versus the α1- and α2- containing subtypes .

3. METTL3 Inhibitors

- Application Summary: 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives have been reported to be potent and selective inhibitors of METTL3, a protein complex involved in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .

- Methods of Application: The compounds were optimized based on a METTL3 hit compound using protein crystallography-based medicinal chemistry .

- Results: The lead compound 22 (UZH2) showed a 1400-fold potency improvement with an IC50 of 5 nM in a time-resolved Förster resonance energy transfer (TR-FRET) assay . UZH2 shows target engagement in cells and is able to reduce the m6A/A level of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines .

4. CCR5 Antagonists

- Application Summary: Replacement of the cyclic carbamate in previously disclosed 1-oxa-3,9-diazaspiro undecan-2-one template led to the discovery of two novel series of 3,9-diazaspiro undecane and undeca-2-one CCR5 antagonists . CCR5 is a protein on the surface of white blood cells that is involved in the immune system as it acts as a receptor for chemokines. This is the process by which T cells are attracted to specific tissue and organ targets. Many forms of HIV, the virus that causes AIDS, initially use CCR5 to enter and infect host cells.

- Methods of Application: The compounds were synthesized and their antiviral activities were tested .

- Results: The study did not provide specific results or outcomes .

5. Hyperproliferative Disorders Treatment

- Application Summary: 5-aryl-3,9-diazaspiro[5.5]undecan-2-one compounds have been reported to be used for the treatment or prophylaxis of diseases, in particular of hyperproliferative disorders, as a sole agent or in combination with other active ingredients . Hyperproliferative disorders refer to conditions characterized by excessive cell proliferation, such as cancer.

- Methods of Application: The compounds were synthesized and their therapeutic effects were tested .

- Results: The study did not provide specific results or outcomes .

Safety And Hazards

Direcciones Futuras

Future research on 3,9-Diazaspiro[5.5]undecan-2-one could focus on its potential therapeutic applications. For instance, it has been suggested that these compounds could be used for the treatment of obesity, pain, and various immune system, cell signaling, cardiovascular, and psychotic disorders . Furthermore, patents have been filed for 5-aryl-3,9-diazaspiro[5.5]undecan-2-one compounds, indicating potential future directions in drug development .

Propiedades

IUPAC Name |

3,9-diazaspiro[5.5]undecan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-8-7-9(3-6-11-8)1-4-10-5-2-9/h10H,1-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXNSRPALMNQBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CCNC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629280 | |

| Record name | 3,9-Diazaspiro[5.5]undecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,9-Diazaspiro[5.5]undecan-2-one | |

CAS RN |

867006-20-0 | |

| Record name | 3,9-Diazaspiro[5.5]undecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.